1-(3,4-Dichlorophenyl)piperidin-4-one
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Overview
Description
1-(3,4-Dichlorophenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)piperidin-4-one typically involves the reaction of 3,4-dichlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the condensation reaction, followed by oxidation to yield the desired piperidinone . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)piperidin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperidin-4-one can be compared with other piperidinone derivatives, such as:
- 1-(2,6-Dichlorophenyl)piperidin-4-one
- 1-(4-Fluorophenyl)piperidin-4-one
- 1-(3,4-Difluorophenyl)piperidin-4-one These compounds share a similar piperidine core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different substituents can influence factors such as solubility, reactivity, and specificity towards biological targets .
Properties
Molecular Formula |
C11H11Cl2NO |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H11Cl2NO/c12-10-2-1-8(7-11(10)13)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 |
InChI Key |
VTMIAJWORNUTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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